molecular formula C22H24N4OS B11271120 N-Benzyl-N-methyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

N-Benzyl-N-methyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

Cat. No.: B11271120
M. Wt: 392.5 g/mol
InChI Key: WCUOUVFHGHIJKR-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring substituted with a carboxamide group, a pyridazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.

    Introduction of the Pyridazine Ring: The pyridazine ring is synthesized separately and then coupled with the piperidine derivative. This step often involves cyclization reactions under controlled conditions.

    Attachment of the Thiophene Moiety: The thiophene group is introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.

    Substitution: Halogenated derivatives and strong bases or acids are typically employed.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

N-Benzyl-N-methyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methyl-1-[6-(furan-2-YL)pyridazin-3-YL]piperidine-4-carboxamide: Similar structure but with a furan ring instead of thiophene.

    N-Benzyl-N-methyl-1-[6-(pyridin-2-YL)pyridazin-3-YL]piperidine-4-carboxamide: Contains a pyridine ring instead of thiophene.

Uniqueness

N-Benzyl-N-methyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to different biological activities and interactions compared to its analogs.

This compound’s unique combination of functional groups and rings makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H24N4OS/c1-25(16-17-6-3-2-4-7-17)22(27)18-11-13-26(14-12-18)21-10-9-19(23-24-21)20-8-5-15-28-20/h2-10,15,18H,11-14,16H2,1H3

InChI Key

WCUOUVFHGHIJKR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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